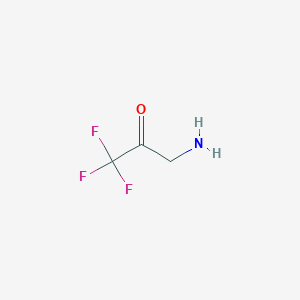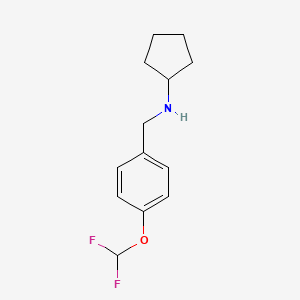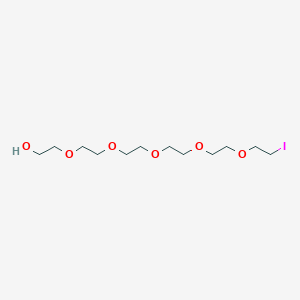
I-Peg6-OH
Overview
Description
This compound is characterized by its chemical formula C12H25IO6 and a molecular weight of 392.23 g/mol . It is a versatile compound used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
I-Peg6-OH is a PEG-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound, therefore, are the proteins that it is designed to degrade.
Mode of Action
This compound, as a PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction leads to the ubiquitination and subsequent degradation of the target protein . The degradation of the target protein can result in changes in cellular processes where the protein was involved.
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific target protein being degraded. The general mechanism involves the ubiquitin-proteasome system . This system is responsible for protein degradation in cells, and its manipulation can affect various cellular processes.
Pharmacokinetics
Pegylation, the process of attaching peg chains like this compound to molecules, is known to improve water-solubility, bioavailability, and pharmacokinetics of drugs . It can also reduce immunogenic properties and enhance biological activities .
Result of Action
The molecular and cellular effects of this compound action would be the degradation of the target protein. This could lead to changes in the cellular processes where the protein was involved. For instance, PEG-based conjugates can minimize off-target effects, as the polymer can shield the drug from interacting with non-target tissues, resulting in reduced toxicity and improved safety profiles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Epigenetics, which describes how environmental factors affect cellular epigenetics and hence human health, can play a role . Factors such as temperature, pH, and presence of other molecules can affect the stability and activity of this compound.
Biochemical Analysis
Biochemical Properties
I-Peg6-OH plays a crucial role in biochemical reactions as it forms a part of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is largely dependent on the specific ligands used in the PROTAC molecule.
Cellular Effects
The cellular effects of this compound are primarily through its role in PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs . The PROTAC molecule binds to the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: I-Peg6-OH is synthesized from hexaethylene glycol through a series of chemical reactions. The synthesis involves the iodination of hexaethylene glycol, followed by purification processes to obtain the final product . The reaction conditions typically involve the use of concentrated aqueous sodium hydroxide solutions, which facilitate the alkoxide-epoxy-type reactions necessary for the formation of the PEG network .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle large-scale chemical reactions and purifications.
Chemical Reactions Analysis
Types of Reactions: I-Peg6-OH undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Involves the reduction of iodinated compounds to their corresponding alcohols.
Substitution: Involves the replacement of the iodine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include sodium azide and thiol compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carbonyl compounds, while reduction reactions yield alcohols .
Scientific Research Applications
I-Peg6-OH has a wide range of applications in scientific research, including:
Biology: Used in the study of protein-protein interactions and the development of targeted therapies.
Industry: Used in the production of specialized polymers and materials with unique properties.
Comparison with Similar Compounds
I-Peg4-OH: A shorter PEG-based linker with similar properties but different chain length.
I-Peg8-OH: A longer PEG-based linker with increased flexibility and solubility.
I-Peg12-OH: An even longer PEG-based linker used for more complex PROTACs.
Uniqueness: I-Peg6-OH is unique due to its optimal chain length, which provides a balance between flexibility and solubility, making it suitable for a wide range of applications in PROTAC synthesis and other research areas .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25IO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZBQEPZKGWAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCI)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25IO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


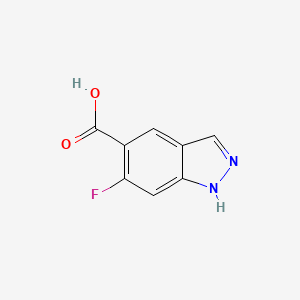
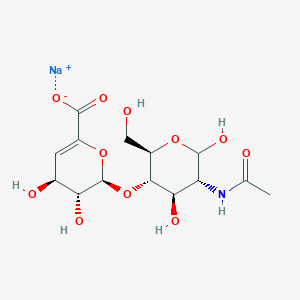
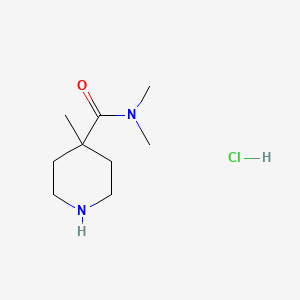
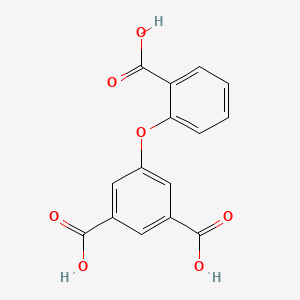
![1-(3-Ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3100136.png)
![2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-](/img/structure/B3100150.png)
![4,4'-(1E)-1,2-Ethenediylbis[1,2-benzenediol]](/img/structure/B3100156.png)

![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3100167.png)
![2-Oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3100181.png)

![4-[(Phenylsulfonyl)methyl]aniline](/img/structure/B3100196.png)
